3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
The compound "3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate involves the formation of hydrogen-bonded tetramers and features π–π stacking interactions, which could be relevant for the synthesis of the target compound . Additionally, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization indicates the potential for catalytic methods in constructing the benzo[d]oxazol moiety . These methods could potentially be adapted for the synthesis of "3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction analysis, which provides insights into the stereochemistry and conformation of such molecules . The dihedral angles between different rings and the presence of intramolecular interactions are key factors that influence the molecular conformation and could affect the properties of the target compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, with reports on the cycloaddition reactions of benzothiazolium salts with nitrochromenes to produce polycyclic compounds . This suggests that the benzo[d]oxazol moiety in the target compound may also participate in cycloaddition reactions, potentially leading to the formation of complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives have been investigated, with studies on their fluorescence properties . These compounds have been found to emit blue light, which indicates that the target compound may also exhibit fluorescence. The presence of substituents such as methoxy groups can influence these properties, as seen in the fluorescence study of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones . Additionally, the solubility, melting points, and stability of these compounds can be affected by their molecular structure and intermolecular interactions, as observed in the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate .
Scientific Research Applications
Catalytic Synthesis and Chemical Transformations
- Regioselective Synthesis : A study describes the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the utility of similar compounds in constructing complex molecular architectures via catalyzed reactions (Reddy & Nagaraj, 2008).
Material Science and Fluorescence
- Fluorescence Applications : Research on 3-hetaryl substituted coumarin derivatives, including 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, indicates potential applications in molecular biology and medicine as fluorescent probes due to their absorption and steady-state fluorescence characteristics (Deligeorgiev et al., 2008).
Antioxidant Activity
- Antioxidant Properties : The antioxidant determination of coumarin substituted heterocyclic compounds demonstrates the potential of similar compounds in offering high antioxidant activities, which could be beneficial in pharmaceutical formulations (Abd-Almonuim et al., 2020).
Heterogeneous Catalysis
- Catalyst in Oxidation Reactions : A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y was shown to serve as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating the catalytic potential of structurally related compounds (Ghorbanloo & Maleki Alamooti, 2017).
Synthetic Methodology and Drug Discovery
- Microwave-assisted Synthesis : The microwave-assisted synthesis on ionic liquid support offers a novel route for constructing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, suggesting the applicability of similar compounds in drug discovery programs through efficient and diverse synthetic approaches (Chanda et al., 2012).
Future Directions
properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-28-16-6-4-5-15(11-16)23(26)29-17-10-9-14-12-18(24(27)31-21(14)13-17)22-25-19-7-2-3-8-20(19)30-22/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEHDVRIRGORRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate |
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